molecular formula C22H34O10 B13400571 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde

Cat. No.: B13400571
M. Wt: 458.5 g/mol
InChI Key: SNFKKNOATKWPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde is an organic compound with the molecular formula C22H34O10. It is a derivative of terephthalaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-(2-(2-methoxyethoxy)ethoxy)ethoxy groups. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde typically involves the reaction of 1-Bromo-2-(2-methoxyethoxy)ethane with 2,5-Dihydroxyterephthalaldehyde. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxyethoxy groups enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde is unique due to its combination of aldehyde and methoxyethoxy groups, which provide distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical functionalities and enhanced solubility .

Properties

Molecular Formula

C22H34O10

Molecular Weight

458.5 g/mol

IUPAC Name

2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]terephthalaldehyde

InChI

InChI=1S/C22H34O10/c1-25-3-5-27-7-9-29-11-13-31-21-15-20(18-24)22(16-19(21)17-23)32-14-12-30-10-8-28-6-4-26-2/h15-18H,3-14H2,1-2H3

InChI Key

SNFKKNOATKWPIR-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC(=C(C=C1C=O)OCCOCCOCCOC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.